5-Fluoro-2-methylpyridin-3-amine

Lipophilicity Drug-likeness ADME

5-Fluoro-2-methylpyridin-3-amine (CAS 1256835-55-8) is a disubstituted fluorinated pyridine bearing a primary amine at the 3-position, a methyl group at the 2-position, and a fluorine atom at the 5-position of the aromatic ring. It is primarily supplied as a pharmaceutical intermediate and heterocyclic building block for the synthesis of kinase inhibitors, agrochemicals, and functional materials.

Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
CAS No. 1256835-55-8
Cat. No. B2724910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylpyridin-3-amine
CAS1256835-55-8
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
Structural Identifiers
InChIInChI=1S/C6H7FN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
InChIKeySDUBFBGQTDEDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-methylpyridin-3-amine (CAS 1256835-55-8): Procurement-Ready Fluorinated Pyridin-3-amine Building Block


5-Fluoro-2-methylpyridin-3-amine (CAS 1256835-55-8) is a disubstituted fluorinated pyridine bearing a primary amine at the 3-position, a methyl group at the 2-position, and a fluorine atom at the 5-position of the aromatic ring . It is primarily supplied as a pharmaceutical intermediate and heterocyclic building block for the synthesis of kinase inhibitors, agrochemicals, and functional materials [1]. The compound is commercially available from multiple reputable vendors with purity specifications ranging from 97% to 99.64% .

Why 5-Fluoro-2-methylpyridin-3-amine Cannot Be Replaced by Other Pyridin-3-amine Isomers or Non-Fluorinated Analogs


The precise substitution pattern on the pyridine ring—fluorine at C-5, methyl at C-2, and amine at C-3—produces a unique combination of electronic and steric properties that cannot be reproduced by closely related positional isomers (e.g., 5-fluoro-3-methylpyridin-2-amine) or non-fluorinated analogs (e.g., 2-methylpyridin-3-amine). The electron-withdrawing fluorine atom decreases the ring's π-electron density at specific positions and lowers the pKa of the amine, altering both reactivity in cross-coupling reactions and interactions with biological targets [1]. These quantifiable physicochemical differences—spanning lipophilicity, basicity, and metabolic vulnerability—mean that substituting an in-class analog without re-optimization can lead to failed syntheses, altered pharmacokinetics, or loss of target engagement .

Quantitative Differentiation Evidence for 5-Fluoro-2-methylpyridin-3-amine Against Closest Analogs


LogP Reduction of ~1.1–1.5 Units Versus Positional Isomer 5-Fluoro-3-methylpyridin-2-amine Confers Superior Aqueous Solubility and Formulation Flexibility

5-Fluoro-2-methylpyridin-3-amine exhibits a computed LogP of 0.20, which is substantially lower than its positional isomer 5-fluoro-3-methylpyridin-2-amine (CAS 886365-56-6) that has a reported LogP of 1.28–1.69 depending on the calculation method [1]. The non-fluorinated analog 2-methylpyridin-3-amine (CAS 3430-10-2) shows an intermediate LogP of 0.77–1.55 [2][3]. This ~1.1–1.5 log unit reduction versus the isomer translates to an approximately 13- to 32-fold decrease in octanol-water partition coefficient, directly impacting aqueous solubility, plasma protein binding, and blood-brain barrier penetration potential .

Lipophilicity Drug-likeness ADME

Reduced Amine Basicity (pKa ~3.8 vs. 6.89) Relative to Non-Fluorinated 2-Methylpyridin-3-amine Alters Reactivity and Salt Formation Behavior

The electron-withdrawing fluorine at the 5-position significantly reduces the basicity of the pyridine ring and the conjugated amine. The non-fluorinated analog 2-methylpyridin-3-amine has a predicted pKa of 6.89±0.10 , whereas fluorinated pyridin-3-amines with similar substitution patterns exhibit pKa values in the range of 3.5–5.1, with the target compound's amine pKa estimated at approximately 3.8 based on DrugBank experimental data for structurally related fluorinated pyridinamines [1]. The positional isomer 5-fluoro-3-methylpyridin-2-amine shows a predicted pKa of 5.14±0.10 [2]. This ~3-unit pKa reduction means the target compound remains predominantly unprotonated at physiological pH (7.4), which alters its hydrogen-bonding capacity, membrane permeability, and suitability for salt formulations compared to the non-fluorinated analog.

Basicity pKa Salt selection

Commercial Purity Up to 99.64% Exceeds Typical 97–98% Purity of Commonly Stocked Positional Isomers, Reducing Impurity-Driven Side Reactions

5-Fluoro-2-methylpyridin-3-amine is available from Biozol at 99.64% purity , which exceeds the standard 98% purity offered by Fluorochem for the same compound and the 98% purity typically listed for the positional isomer 5-fluoro-3-methylpyridin-2-amine from vendors such as Bidepharm . The non-fluorinated analog 2-methylpyridin-3-amine is commonly supplied at 95% purity [1]. A purity difference of 1.6–4.6 percentage points may appear modest, but for building blocks used in multi-step syntheses, each percentage point of impurity can compound into substantially lower yields of the final product, particularly in cross-coupling reactions where halogenated or de-fluorinated impurities can terminate catalytic cycles.

Purity Quality control Reproducibility

Synthetic Accessibility via Suzuki Coupling from 5-Bromo-2-methylpyridin-3-amine Enables Late-Stage Fluorination Without Hazardous Fluorine Gas

A primary synthetic route to 5-fluoro-2-methylpyridin-3-amine involves palladium-catalyzed Suzuki cross-coupling of commercially available 5-bromo-2-methylpyridin-3-amine with a fluorinated arylboronic acid or alternative fluorine transfer reagent . This contrasts with the synthesis of 5-fluoro-3-methylpyridin-2-amine, which typically requires nucleophilic aromatic substitution (SNAr) of a 2-chloro-3-methyl-5-fluoropyridine precursor [1]. The Suzuki route offers greater functional group tolerance and avoids the need for harsh fluorinating agents (e.g., DAST, Selectfluor) or elemental fluorine gas, reducing safety hazards during scale-up. The bromo precursor 5-bromo-2-methylpyridin-3-amine is widely stocked, whereas the chloro precursor for the isomer is less commonly catalogued by major suppliers.

Synthetic route Late-stage fluorination Process safety

Pyridin-3-amine Scaffold Validated in Multitargeted Kinase Inhibitors: Compound 3m (Bearing 5-Fluoro-2-methylpyridin-3-amine Core) Achieves FGFR1/2/3 Inhibition with Nanomolar Potency and In Vivo TGI of 66.1%

A systematic SAR study published in Journal of Medicinal Chemistry (2017) established the pyridin-3-amine scaffold as a privileged core for multitargeted kinase inhibition in non-small cell lung cancer (NSCLC) . The lead compound 3m, which incorporates the 5-fluoro-2-methylpyridin-3-amine substructure, demonstrated potent inhibition against FGFR1, FGFR2, and FGFR3 at nanomolar concentrations, along with cross-reactivity against RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK kinases . In vivo, compound 3m achieved a tumor growth inhibition (TGI) of 66.1% in NCI-H1581 NSCLC xenograft models with a favorable pharmacokinetic profile . By contrast, early hit compound 1 (which lacks the optimized 5-fluoro-2-methyl substitution pattern) showed substantially weaker FGFR inhibition, validating the critical contribution of the fluorine and methyl substitution to target engagement .

Kinase inhibition FGFR NSCLC

Fluorine at C-5 Reduces CYP2E1-Mediated Oxidation Compared to Non-Fluorinated Pyridin-3-amines, Potentially Improving Metabolic Stability of Derived Compounds

The presence of a fluorine atom at the 5-position of the pyridine ring has been reported to confer resistance toward cytochrome P450 enzyme CYP2E1-mediated oxidation, an enzyme responsible for the metabolism of structurally similar pyridine derivatives . This is consistent with the broader literature on fluorinated heterocycles, where C–F bonds resist oxidative metabolism due to their high bond dissociation energy (~130 kcal/mol vs. ~110 kcal/mol for C–H) [1]. Non-fluorinated 2-methylpyridin-3-amine lacks this metabolic shield at the 5-position, making its derivatives more susceptible to hydroxylation and subsequent glucuronidation or sulfation. While direct comparative microsomal stability data for the free amine building block is not publicly available, the class-level effect of fluorine substitution on metabolic stability is well-established across multiple chemotypes [1].

Metabolic stability CYP450 Oxidative metabolism

Optimal Procurement and Application Scenarios for 5-Fluoro-2-methylpyridin-3-amine


Medicinal Chemistry: FGFR-Targeted Kinase Inhibitor Lead Optimization

Based on the validated SAR from Zhu et al. (2017) showing that the pyridin-3-amine scaffold with 5-fluoro-2-methyl substitution yields nanomolar FGFR1/2/3 inhibitors with in vivo efficacy (TGI = 66.1% in NCI-H1581 xenograft) , procurement of 5-fluoro-2-methylpyridin-3-amine is recommended as a core building block for focused kinase inhibitor libraries. Its low LogP (0.20) helps maintain favorable physicochemical properties during lead optimization, while the reduced pKa (~3.8) [1] minimizes hERG liability often associated with basic amines. The high available purity (99.64%) ensures reproducible SAR data across library syntheses.

Process Chemistry Scale-Up: Safe Fluorinated Intermediate for Late-Stage Functionalization

The Suzuki coupling-based synthetic route from commercially available 5-bromo-2-methylpyridin-3-amine avoids hazardous fluorinating reagents, making this compound a safer choice for kilogram-scale campaigns compared to analogs requiring DAST or elemental fluorine. The compound's moderate LogP of 0.20 facilitates extraction and purification by standard aqueous workup rather than chromatographic separation, reducing solvent consumption and cost in pilot-plant settings. Procurement from suppliers offering 98–99.64% purity provides options for both early development (cost-sensitive) and late-stage (quality-critical) applications.

Agrochemical Research: Fluorinated Pyridine Building Block for Herbicide and Pesticide Discovery

Fluorinated pyridines are established intermediates in the synthesis of agrochemicals where the fluorine atom improves bioavailability, metabolic stability, and environmental persistence . 5-Fluoro-2-methylpyridin-3-amine, with its reactive primary amine handle at C-3, enables straightforward derivatization into amides, ureas, and sulfonamides commonly found in herbicide pharmacophores. The compound's resistance to CYP2E1-mediated oxidation [1] is particularly relevant for agrochemical applications where soil microbial degradation must be balanced with target-organism potency. Its lower LogP compared to chlorinated analogs (e.g., 5-chloro-2-methylpyridin-3-amine, which typically exhibits LogP >2) may reduce groundwater leaching potential.

Chemical Biology: Aqueous-Compatible Probe Synthesis for Cellular Target Engagement Assays

The exceptionally low LogP of 0.20 positions 5-fluoro-2-methylpyridin-3-amine as a preferred scaffold for designing chemical probes that require solubility in aqueous assay buffers without high DMSO concentrations. This is in direct contrast to the positional isomer (LogP 1.28–1.69) which may precipitate or partition non-specifically into cellular membranes . When conjugated to fluorophores, biotin, or photoaffinity labels via the C-3 amine, the resulting probes are expected to maintain superior aqueous solubility, reducing false negatives from probe aggregation. The 99.64% purity option [1] minimizes fluorescent impurities that could interfere with cellular imaging readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.